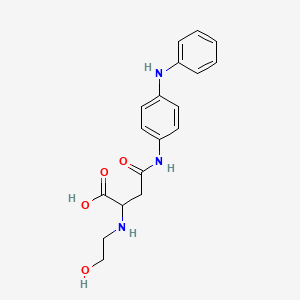![molecular formula C16H13FN2OS2 B2791274 2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 886915-82-8](/img/structure/B2791274.png)
2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for 2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide are not available in the search results, similar compounds have been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(phenyl amino) benzamide showed specific peaks in its FT-IR spectrum corresponding to C–S, C=N, amide C=O, and –NH bonds .Mécanisme D'action
The mechanism of action of 2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide is not fully understood. However, studies have shown that this compound inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth. This compound also activates the Nrf2 signaling pathway, which is involved in antioxidant and anti-inflammatory responses. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound inhibits the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and matrix metalloproteinases. This compound also inhibits the production of reactive oxygen species and nitric oxide, reducing oxidative stress and inflammation. This compound has been shown to induce apoptosis in cancer cells, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide has several advantages for lab experiments. This compound is a synthetic compound, which allows for precise control of the chemical structure and purity. This compound is also stable and has a long shelf life, making it a convenient reagent for lab experiments.
However, this compound also has some limitations for lab experiments. This compound has low solubility in water, which can limit its use in certain assays. This compound also has a relatively high molecular weight, which can limit its cellular uptake and bioavailability.
Orientations Futures
There are several future directions for the study of 2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide. One direction is to investigate the potential of this compound as a therapeutic agent for cancer treatment. This compound has shown promising results in preclinical studies, and further studies are needed to evaluate its efficacy and safety in clinical trials.
Another direction is to investigate the potential of this compound as a therapeutic agent for neurodegenerative diseases. This compound has shown neuroprotective effects in animal models, and further studies are needed to evaluate its potential as a therapeutic agent for Alzheimer's and Parkinson's disease.
Finally, there is a need for further studies to investigate the mechanism of action of this compound. Although this compound has been extensively studied, its exact mechanism of action is not fully understood. Further studies are needed to elucidate the molecular targets and pathways involved in the biological effects of this compound.
Conclusion:
In conclusion, this compound is a synthetic compound with potential therapeutic properties for cancer, inflammation, and neurodegenerative diseases. This compound has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. This compound inhibits the NF-κB signaling pathway, activates the Nrf2 signaling pathway, and inhibits the activity of histone deacetylases. This compound has several advantages for lab experiments, but also has some limitations. Further studies are needed to evaluate the efficacy and safety of this compound as a therapeutic agent for various diseases, and to elucidate its mechanism of action.
Méthodes De Synthèse
The synthesis of 2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide involves the reaction of 2-aminothiophenol with 6-fluorobenzo[d]thiazole-2-carbonyl chloride in the presence of triethylamine. This reaction produces this compound as a white solid with a high yield.
Applications De Recherche Scientifique
2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide has been extensively studied for its anti-cancer properties. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
This compound has also been studied for its anti-inflammatory properties. This compound inhibits the production of inflammatory cytokines and chemokines, reducing inflammation in various disease models. This compound has been shown to be effective in reducing inflammation in animal models of arthritis, colitis, and asthma.
In addition, this compound has been studied for its neuroprotective properties. This compound has been shown to protect neurons from oxidative stress and inflammation, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-ethylsulfanyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-2-21-13-6-4-3-5-11(13)15(20)19-16-18-12-8-7-10(17)9-14(12)22-16/h3-9H,2H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWRMHKQMYFZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2791191.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2791193.png)


![3-(3-Chlorophenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2791200.png)



![tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)methyl)carbamate](/img/structure/B2791206.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-chlorobenzenesulfonamide](/img/structure/B2791211.png)
